(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-chloro-2-methylfuran with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups.
Scientific Research Applications
(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylphenyl)methanol
- (4-Chloro-2-methylfuran-3-yl)(methyl)methanol
- (4-Chloro-2-methylfuran-3-yl)(phenyl)ethanol
Uniqueness
(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol is unique due to its specific combination of chloro, methyl, and phenyl groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H11ClO2 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chloro-2-methylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3 |
InChI Key |
IRRAMBPDCPCBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CO1)Cl)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.